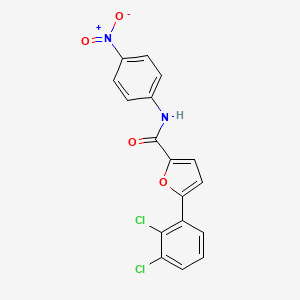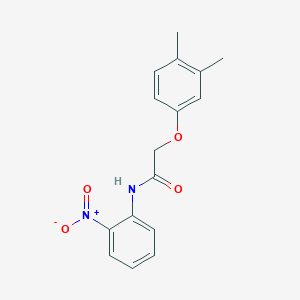
6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride
Overview
Description
6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is of particular interest due to its potential use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
There have been several scientific research applications of 6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. Other potential applications include the treatment of infectious diseases, such as malaria and tuberculosis, as well as neurological disorders, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride has several biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, there are also limitations to its use in lab experiments. For example, it may be toxic to normal cells at high concentrations, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the study of its effects on other diseases, such as viral infections and autoimmune disorders. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 6-chloro-2-methyl-N-(2-methylphenyl)-4-quinolinamine hydrochloride is a promising compound with potential applications in the treatment of various diseases. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, as well as its potential as a therapeutic agent in humans.
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-methylphenyl)quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2.ClH/c1-11-5-3-4-6-15(11)20-17-9-12(2)19-16-8-7-13(18)10-14(16)17;/h3-10H,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSZAXPGGXZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977261.png)
![1-[2-(4-bromophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977276.png)


![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)

![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)
![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![1-[(phenylthio)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3977305.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]leucinate](/img/structure/B3977308.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3977315.png)
![1-[2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3977321.png)